N-{2-[(E)-2-(2-chlorophenyl)-1-cyanoethenyl]-4-(4-methylphenyl)-1,3-thiazol-5-yl}acetamide
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Overview
Description
N-{2-[(1E)-2-(2-CHLOROPHENYL)-1-CYANOETH-1-EN-1-YL]-4-(4-METHYLPHENYL)-1,3-THIAZOL-5-YL}ACETAMIDE is a complex organic compound characterized by its unique structure, which includes a thiazole ring, a cyano group, and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(1E)-2-(2-CHLOROPHENYL)-1-CYANOETH-1-EN-1-YL]-4-(4-METHYLPHENYL)-1,3-THIAZOL-5-YL}ACETAMIDE typically involves multi-step organic reactions. One common method includes the condensation of 2-chlorobenzaldehyde with malononitrile to form 2-(2-chlorophenyl)-1-cyanoethene. This intermediate is then reacted with 4-(4-methylphenyl)-1,3-thiazole-5-carboxylic acid under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial in industrial settings to ensure high purity and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(1E)-2-(2-CHLOROPHENYL)-1-CYANOETH-1-EN-1-YL]-4-(4-METHYLPHENYL)-1,3-THIAZOL-5-YL}ACETAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group under specific conditions.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, potassium permanganate for oxidation, and sodium hydroxide for nucleophilic substitution. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions may result in various substituted derivatives.
Scientific Research Applications
N-{2-[(1E)-2-(2-CHLOROPHENYL)-1-CYANOETH-1-EN-1-YL]-4-(4-METHYLPHENYL)-1,3-THIAZOL-5-YL}ACETAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-{2-[(1E)-2-(2-CHLOROPHENYL)-1-CYANOETH-1-EN-1-YL]-4-(4-METHYLPHENYL)-1,3-THIAZOL-5-YL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazole derivatives and cyano-containing compounds, such as:
- 2-(2-chlorophenyl)-1-cyanoethene
- 4-(4-methylphenyl)-1,3-thiazole-5-carboxylic acid
- Other thiazole-based compounds with varying substituents
Uniqueness
N-{2-[(1E)-2-(2-CHLOROPHENYL)-1-CYANOETH-1-EN-1-YL]-4-(4-METHYLPHENYL)-1,3-THIAZOL-5-YL}ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C21H16ClN3OS |
---|---|
Molecular Weight |
393.9 g/mol |
IUPAC Name |
N-[2-[(E)-2-(2-chlorophenyl)-1-cyanoethenyl]-4-(4-methylphenyl)-1,3-thiazol-5-yl]acetamide |
InChI |
InChI=1S/C21H16ClN3OS/c1-13-7-9-15(10-8-13)19-21(24-14(2)26)27-20(25-19)17(12-23)11-16-5-3-4-6-18(16)22/h3-11H,1-2H3,(H,24,26)/b17-11+ |
InChI Key |
HOFVDVZHDZISKE-GZTJUZNOSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=C(SC(=N2)/C(=C/C3=CC=CC=C3Cl)/C#N)NC(=O)C |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(SC(=N2)C(=CC3=CC=CC=C3Cl)C#N)NC(=O)C |
Origin of Product |
United States |
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